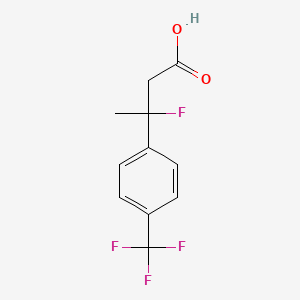
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid: is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The incorporation of fluorine atoms into the molecular structure significantly influences its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: The 4-(trifluoromethyl)phenylboronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable fluoroalkyl halide under palladium catalysis.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its boronic acid moiety.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure with a benzoic acid moiety instead of butanoic acid.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: Contains a similar fluorinated phenyl group but with additional functional groups.
Uniqueness: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to its specific combination of fluorine atoms and the butanoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-2-4-8(5-3-7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
LCJKMOBXKCPWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















